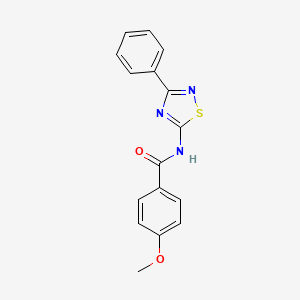

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

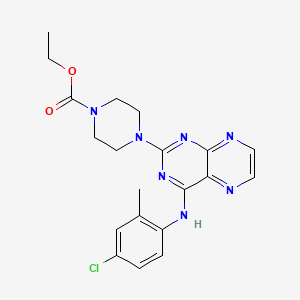

LUF-5417 est un composé chimique de formule moléculaire C₁₆H₁₃N₃O₂S et d'un poids moléculaire de 311,36 g/mol . Il est connu pour sa structure et ses propriétés uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.

Analyse Des Réactions Chimiques

LUF-5417 subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courants utilisés dans ces réactions dépendent du résultat souhaité. Par exemple, les réactions d'oxydation peuvent impliquer l'utilisation d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, tandis que les réactions de réduction peuvent utiliser des agents réducteurs tels que l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions varient en fonction des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

LUF-5417 a un large éventail d'applications de recherche scientifique. Il est utilisé en chimie pour étudier les mécanismes réactionnels et développer de nouvelles méthodes de synthèse. En biologie, il est utilisé pour étudier ses effets sur divers systèmes et voies biologiques. En médecine, LUF-5417 est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobienne, antituberculeuse, antioxydante, anti-inflammatoire, anticonvulsivante, antidépressive, anxiolytique, antihypertensive, anticancéreuse et antifongique . De plus, il a des applications industrielles dans le développement de nouveaux matériaux et procédés chimiques .

Mécanisme d'action

Le mécanisme d'action de LUF-5417 implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans le cas de ses propriétés insecticides, LUF-5417 agit comme un inhibiteur de la biosynthèse de la chitine, affectant le développement et la survie des insectes . Les effets du composé sur d'autres systèmes biologiques sont médiés par son interaction avec diverses enzymes et récepteurs, entraînant des changements dans les processus et les fonctions cellulaires .

Applications De Recherche Scientifique

LUF-5417 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized to investigate its effects on various biological systems and pathways. In medicine, LUF-5417 is explored for its potential therapeutic properties, including antimicrobial, antituberculosis, antioxidant, anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, antihypertensive, anticancer, and antifungal activities . Additionally, it has industrial applications in the development of new materials and chemical processes .

Mécanisme D'action

The mechanism of action of LUF-5417 involves its interaction with specific molecular targets and pathways. For example, in the case of its insecticidal properties, LUF-5417 acts as a chitin biosynthesis inhibitor, affecting the development and survival of insects . The compound’s effects on other biological systems are mediated through its interaction with various enzymes and receptors, leading to changes in cellular processes and functions .

Comparaison Avec Des Composés Similaires

LUF-5417 peut être comparé à d'autres composés similaires, tels que ceux contenant le noyau 1,2,4-thiadiazole. Ces composés partagent des caractéristiques structurelles similaires et présentent une gamme d'activités biologiques. LUF-5417 est unique dans sa combinaison spécifique de propriétés et d'applications . Des composés similaires comprennent d'autres dérivés du 1,2,4-thiadiazole, qui sont connus pour leurs diverses activités pharmacologiques .

Références

Méthodes De Préparation

La synthèse de LUF-5417 implique des voies de synthèse et des conditions réactionnelles spécifiques. Des informations détaillées sur les voies de synthèse exactes et les méthodes de production industrielle ne sont pas facilement disponibles dans la littérature actuelle . Généralement, de tels composés sont synthétisés par une série de réactions organiques impliquant les réactifs et catalyseurs appropriés dans des conditions contrôlées.

Propriétés

IUPAC Name |

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)15(20)18-16-17-14(19-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVXOHBJCGPTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2675337.png)

![2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2675338.png)

![1,7-Diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B2675339.png)

![2,2'-Methylenebis(3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) 4-methylbenzenesulfonate](/img/structure/B2675342.png)

![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675348.png)

![2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2675349.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2675350.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2675354.png)